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molecular formula C11H13NO B8663538 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

7-Methoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No. B8663538
M. Wt: 175.23 g/mol
InChI Key: FRHKNGAGKAEVOO-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

Sodium cyanoborohydride (0.43 g) was added to a solution of 7-methoxy-1-methyl-3,4-dihydro-isoquinoline (2.67 g) in methanol (41 mL). The mixture was stirred at rt for 20 min. Aqueous sodium bicarbonate (saturated, 10 mL) was added to quench the excess hydride reagent. The methanol was evaporated under vacuum and the aqueous solution was diluted with sodium bicarbonate (saturated, 30 mL) and extracted with dichloromethane (2×30 mL). The combined organic layers were dried over sodium sulfate, filtered and evaporated to afford 7-methoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline (2.55 g).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[CH3:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][N:13]=[C:14]2[CH3:17])=[CH:9][CH:8]=1.C(=O)(O)[O-].[Na+]>CO>[CH3:5][O:6][C:7]1[CH:16]=[C:15]2[C:10]([CH2:11][CH2:12][NH:13][CH:14]2[CH3:17])=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
2.67 g
Type
reactant
Smiles
COC1=CC=C2CCN=C(C2=C1)C
Name
Quantity
41 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench the excess hydride reagent
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated under vacuum
ADDITION
Type
ADDITION
Details
the aqueous solution was diluted with sodium bicarbonate (saturated, 30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C2CCNC(C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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